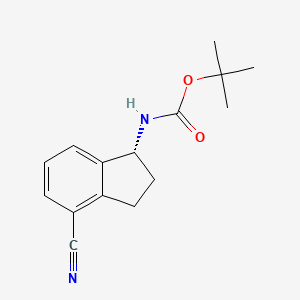![molecular formula C8H6F3NO2S B1524994 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid CAS No. 1247787-20-7](/img/structure/B1524994.png)
2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid
説明
“2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C7H6F3NS . It has an average mass of 193.189 Da and a mono-isotopic mass of 193.017303 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO2S/c9-8(10,11)4-15-6-5(7(13)14)2-1-3-12-6/h1-3H,4H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Chemical Synthesis and Reactivity
The study of 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid and its derivatives is pivotal in the realm of chemical synthesis, offering insights into novel synthetic routes and reactivity patterns. For instance, trifluoromethanesulfonic (triflic) acid catalyzes the cyclization of homoallylic sulfonamides to pyrrolidines, highlighting the utility of sulfonamides as terminators in cationic cyclizations for polycyclic system formation (Haskins & Knight, 2002). Furthermore, strategic methodologies for synthesizing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids were developed, underscoring the significance of the trifluoromethyl group in chemical synthesis (Cottet et al., 2003).
Coordination Chemistry and Metal Complexes
Research into pyridinecarboxylic acids extends into coordination chemistry, where their interaction with metal salts under various conditions produces diverse coordination polymers and discrete molecular structures. The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, for example, results in products varying with the reaction milieu, demonstrating the ligand's versatility in forming metal-organic frameworks (Ghosh et al., 2004).
Drug Design and Biological Relevance
The exploration of pyridine-SF4-isoxazolines connects chemical innovation with potential pharmacological applications. The design of these molecules, linking heterocycles through rodlike SF4 linkers, showcases their potential as novel scaffolds in drug discovery, offering alternative structures to traditional drug design elements (Maruno et al., 2022).
Crystallography and Material Science
The study of the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate provides insight into hydrogen-bonding networks and molecular packing, essential for understanding material properties and designing functional materials with specific interaction patterns (Ye & Tanski, 2020).
Molecular Electronics and Photophysics
Research on green-emitting iridium(III) complexes featuring sulfanyl- or sulfone-functionalized cyclometallating ligands, including pyridine derivatives, illuminates the role of these substituents in modulating photophysical properties. Such studies contribute to the development of materials for optoelectronic applications, highlighting the impact of molecular design on emission characteristics (Constable et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)4-15-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYLFRFETWQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





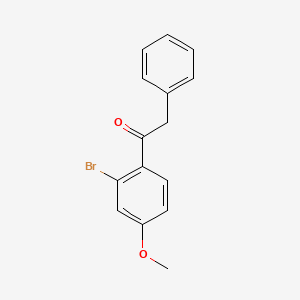
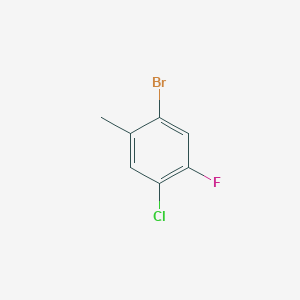
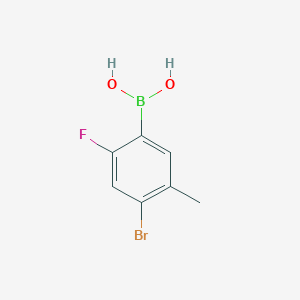

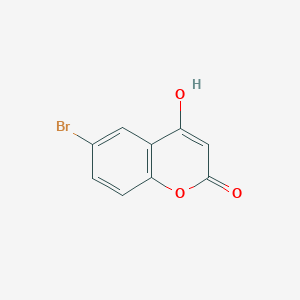





![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
